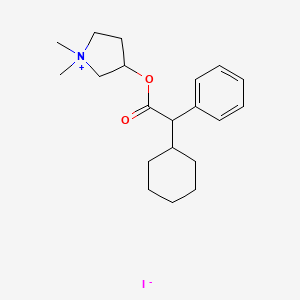
1,1-Dimethyl-3-hydroxypyrrolidinium iodide alpha-phenylcyclohexaneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AHR 259 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various physiological processes, including xenobiotic metabolism, cellular differentiation, and immune responses . The aryl hydrocarbon receptor is known for its role in mediating the toxic effects of dioxins and related compounds .
Méthodes De Préparation
The preparation of AHR 259 involves synthetic routes that typically include the formation of fused ring structures. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
AHR 259 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
AHR 259 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the interactions of aryl hydrocarbon receptor ligands . In biology, it is used to investigate the role of the aryl hydrocarbon receptor in cellular processes and immune responses . In medicine, AHR 259 is explored for its potential therapeutic applications, including its role in cancer treatment and immune modulation . In industry, it is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of AHR 259 involves its binding to the aryl hydrocarbon receptor, leading to the activation of this transcription factor . Upon binding, the aryl hydrocarbon receptor undergoes a conformational change, translocates to the nucleus, and dimerizes with the aryl hydrocarbon receptor nuclear translocator . This complex then binds to specific DNA sequences, leading to the transcription of target genes involved in various cellular processes .
Comparaison Avec Des Composés Similaires
AHR 259 is unique compared to other aryl hydrocarbon receptor ligands due to its specific binding affinity and selectivity . Similar compounds include indirubin, which also binds to the aryl hydrocarbon receptor but exhibits different binding affinities and biological activities . Other similar compounds include dioxins and related polycyclic aromatic hydrocarbons, which have varying degrees of toxicity and receptor binding properties .
Propriétés
Numéro CAS |
102584-67-8 |
|---|---|
Formule moléculaire |
C20H30INO2 |
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-phenylacetate;iodide |
InChI |
InChI=1S/C20H30NO2.HI/c1-21(2)14-13-18(15-21)23-20(22)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3,5-6,9-10,17-19H,4,7-8,11-15H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
LOKANEQUHDOIHU-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)C3=CC=CC=C3)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















